molecular formula C14H11BrN2 B1343449 2-Benzyl-4-bromo-2H-indazole CAS No. 952734-38-2

2-Benzyl-4-bromo-2H-indazole

Cat. No.: B1343449
CAS No.: 952734-38-2
M. Wt: 287.15 g/mol
InChI Key: XUFFHEGZRNGUKB-UHFFFAOYSA-N
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Description

2-Benzyl-4-bromo-2H-indazole is a heterocyclic aromatic organic compound . It is a derivative of indazole, a class of compounds that have a wide variety of medicinal applications .


Synthesis Analysis

The synthesis of 2H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C14H11BrN2 . The InChI code is 1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2 .


Chemical Reactions Analysis

The late-stage functionalization of 2H-indazoles, including this compound, is recognized as an efficient approach for increasing the complexity and diversity of 2H-indazole derivatives . This includes the C3-functionalization of 2H-indazoles through transition metal-catalyzed C–H activation or a radical pathway, transition metal-catalyzed ortho C2′–H functionalization of 2H-indazoles, and remote C–H functionalization at the benzene ring in 2H-indazoles .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 287.16 .

Scientific Research Applications

Synthesis Methods and Chemical Properties

2-Benzyl-4-bromo-2H-indazole is a derivative within the indazole class, notable for its chemical and pharmacological relevance. The indazole scaffold, including its derivatives, serves as a pivotal structure in medicinal chemistry due to its resemblance to indoles and benzimidazoles, and its ability to interact with various biological targets. A significant advancement in the synthesis of 2H-indazoles was demonstrated through a palladium-catalyzed domino reaction, enabling regioselective formation of N-substituted indazoles, including this compound derivatives. This method addresses the challenge of regioselective synthesis by coupling monosubstituted hydrazines with 2-halophenylacetylenes, followed by an intramolecular hydroamination and isomerization to yield aromatic 2H-indazoles efficiently (Halland et al., 2009).

Furthermore, the oxidative cross-dehydrogenative coupling (CDC) via C(sp2)–H bond functionalization has been applied for direct C-3 acylation/benzoylation of substituted 2H-Indazoles, showcasing the versatility and efficiency of synthesizing substituted 3-(acyl/benzoyl)-2H-indazoles, including derivatives of this compound. This transition-metal-free protocol highlights the potential for broad applications in medicinal chemistry and drug development by furnishing a diverse variety of substituted indazoles in good yields (Sharma et al., 2021).

Medicinal and Biological Applications

Indazoles, including this compound derivatives, have been extensively explored for their therapeutic potential. These compounds are pivotal in the discovery of new drugs due to their wide range of biological activities. For instance, derivatives of this compound have been evaluated for anti-angiogenic activity, providing a foundation for the development of novel anticancer agents. Certain N2-substituted benzyl-2H-indazoles have shown significant activity, indicating their potential in anti-angiogenic therapy and warranting further investigation for their therapeutic efficacy (Huang et al., 2006).

Moreover, the indazole scaffold's adaptability is evident in its role as a core structure for compounds with varied therapeutic applications, including anticancer, anti-inflammatory, and antihyperglycemic agents. The synthesis and evaluation of novel pyrazoles and indazoles as activators of the nitric oxide receptor, soluble guanylate cyclase, exemplify the therapeutic versatility of indazole derivatives. These compounds have shown potent inhibition of platelet aggregation, contributing to the development of new treatments for cardiovascular diseases (Selwood et al., 2001).

Safety and Hazards

The compound is considered hazardous and precautions should be taken while handling it . It is recommended to avoid breathing its dust and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .

Future Directions

The future directions of research on 2H-indazoles, including 2-Benzyl-4-bromo-2H-indazole, involve the development of novel methods for the regiocontrolled synthesis of substituted indazoles . This is of strategic importance due to the wide variety of biological properties exhibited by indazole-containing compounds .

Biochemical Analysis

Biochemical Properties

2-Benzyl-4-bromo-2H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Additionally, this compound can affect the expression of genes related to apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been found to inhibit the activity of certain kinases, which are enzymes that play a critical role in cell signaling and regulation . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light or extreme temperatures . Long-term exposure to this compound has been associated with changes in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at certain dosage levels .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can influence metabolic flux and alter metabolite levels in cells. For example, this compound has been shown to affect the activity of enzymes involved in the metabolism of lipids and carbohydrates, leading to changes in energy production and storage . Additionally, this compound can interact with cofactors such as NADH and FADH2, which are essential for cellular respiration and energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, involving transporters such as the organic anion-transporting polypeptides (OATPs) and the ATP-binding cassette (ABC) transporters . Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, this compound has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production . Additionally, this compound can be targeted to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression .

Properties

IUPAC Name

2-benzyl-4-bromoindazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-13-7-4-8-14-12(13)10-17(16-14)9-11-5-2-1-3-6-11/h1-8,10H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUFFHEGZRNGUKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C3C(=N2)C=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-Bromoindazole of Example 2 (17.4 g, 0.088 M), benzyl bromide (22.7 g, 0.132 M) and DMF (35 mL) were heated to about 50° C. for 25 hours (HPLC: 15:1 ratio of 2-N and 1-N isomers). The mixture was cooled to ambient temperature and diluted with ethyl acetate (160 mL) and water (100 mL). The organic layer was separated, washed with aqueous sodium bicarbonate (5%, 100 mL). The organic layer was separated and concentrated under reduced pressure. The residue was diluted with isopropanol (160 mL) and concentrated under reduced pressure to a volume of about 120 mL. The mixture was heated to 50° C. to dissolve the solid and diluted with water (70 mL) to precipitate the product. The slurry was cooled to 0° C. and the precipitate was filtered off. The solid was washed with a mixture of IPA and Water (1:1, 50 mL), and dried at 50° C. to provide the titled compound (16.5 g, 77%, which contained less than 2% of 1-N-isomer by HPLC): 1H NMR (CDCl3, δ, ppm) 5.56 (s, 2H), 7.11 (m, 1H), 7.21 (d, J=7.2 Hz, 1H), 7.24-7.39 (m, 5H), 7.65 (d, J=8.6 Hz, 1H), 7.88 (s, 1H).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
22.7 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
[Compound]
Name
2-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1-N
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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